molecular formula C15H18N2O2 B1384450 4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 1038982-33-0

4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol

Cat. No. B1384450
M. Wt: 258.32 g/mol
InChI Key: UTDZVAATRIONED-UHFFFAOYSA-N
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Description

“4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol” is a chemical compound with the CAS Number: 1038982-33-0 . It has a molecular weight of 258.32 . It appears as a powder .


Molecular Structure Analysis

The IUPAC Name for this compound is 4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol . The Inchi Code is 1S/C15H18N2O2/c18-13-8-6-12(7-9-13)15-16-14(19-17-15)10-5-11-3-1-2-4-11/h6-9,11,18H,1-5,10H2 .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) Development

Compounds related to 1,2,4-oxadiazoles, like 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol, are used in developing organic light-emitting diodes (OLEDs). These compounds serve as green phosphors in OLEDs, showing high photoluminescence quantum efficiency yields and contributing to enhanced OLED performances with high current and power efficiency. Low efficiency roll-off ratios of these materials are advantageous for maintaining high efficiency at higher luminance levels (Jin et al., 2014).

Anticancer Agent Synthesis

1,2,4-Oxadiazoles, such as 3-aryl-5-aryl-1,2,4-oxadiazoles, have been identified as potential anticancer agents. They have shown effectiveness against various cancer cell lines, including breast and colorectal cancers. These compounds can induce apoptosis in cancer cells and have been found to be effective in in vivo tumor models. The mechanism of action involves binding to specific molecular targets like the IGF II receptor binding protein (Zhang et al., 2005).

Antimicrobial Applications

Some derivatives of 1,2,4-oxadiazoles have been synthesized and tested for their antibacterial properties. Compounds like 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol have shown activity against various bacteria, including Staphylococcus aureus and Bacillus cereus, indicating potential use in antimicrobial therapies (Kakanejadifard et al., 2013).

Anti-Inflammatory Drug Design

1,2,4-Oxadiazoles have been used in the design of anti-inflammatory agents. Dual inhibitors of 5-lipoxygenase and cyclooxygenase containing 1,2,4-oxadiazole structures have shown effectiveness in rat models of inflammation without causing gastric ulceration. These findings are significant for the development of safer, non-ulcerogenic anti-inflammatory medications (Mullican et al., 1993).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-13-8-6-12(7-9-13)15-16-14(19-17-15)10-5-11-3-1-2-4-11/h6-9,11,18H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDZVAATRIONED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=NC(=NO2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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